Direct‑Action Anticoagulant Classification Distinguishes Bephedon from Indirect Vitamin K Antagonists
Bephedon is explicitly classified as a “direct‑action anticoagulant” in the MeSH controlled vocabulary, a designation not applied to warfarin‑class coumarins which are uniformly described as indirect anticoagulants [1][2]. While the molecular basis of Bephedon’s direct action has not been fully elaborated in the public literature, the classification implies a mechanistic departure from the classic vitamin‑K‑epoxide‑reductase‑dependent pathway exploited by warfarin [3].
| Evidence Dimension | Anticoagulant mechanism classification |
|---|---|
| Target Compound Data | Direct‑action anticoagulant (MeSH descriptor) |
| Comparator Or Baseline | Warfarin – indirect‑acting oral anticoagulant |
| Quantified Difference | Categorical difference in mechanism class; quantitative potency data for indandione class provided in Evidence Item 2 |
| Conditions | Database classification (MeSH) vs standard pharmacology textbook definition |
Why This Matters
For experimental models of myocardial infarction where direct thrombin/FXa inhibition is desired, Bephedon offers a mechanistically differentiated tool that avoids the delayed onset and dietary interactions characteristic of indirect vitamin K antagonists.
- [1] MeSH Supplementary Concept Data: bephedon. Unique ID C010732. Note: direct‑action anticoagulant. Date introduced: 1982‑02‑04. View Source
- [2] Pharmacogenetics of warfarin: a literature review. JIPMER Library. “Warfarin is an oral indirect anticoagulant.” (accessed via OvidDS). View Source
- [3] Bell RG. Metabolism of vitamin K and prothrombin synthesis. Fed Proc. 1978;37(12):2599‑604. PMID: 359368. View Source
